Product packaging for m-Chlorophenyltrichlorosilane(Cat. No.:CAS No. 2003-89-6)

m-Chlorophenyltrichlorosilane

Cat. No.: B14087318
CAS No.: 2003-89-6
M. Wt: 246.0 g/mol
InChI Key: ZIILLBRFKOKOGU-UHFFFAOYSA-N
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Description

Historical Trajectory of Organosilicon Compound Research

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane compound. wikipedia.org That same year, they also prepared tetraethylsilane. numberanalytics.comsbfchem.com A significant advancement came with the work of Frederic S. Kipping in the early 20th century, who extensively researched organosilicon compounds and coined the term "silicone." wikipedia.org Kipping's use of Grignard reagents to create alkyl- and arylsilanes was a foundational contribution to the field. wikipedia.orgrichsilicone.com The 1940s marked a turning point as the industrial potential of polymeric organosilicon compounds was recognized, leading to the development of silicone resins, coatings, and other materials. sbfchem.com This era also saw the establishment of the first organosilicon factory by Dow Corning in 1943, signaling the start of the industrialization of organosilicon materials. sbfchem.com

Academic and Industrial Significance of Aryltrichlorosilanes

Aryltrichlorosilanes are a significant class of organosilicon compounds with both academic and industrial importance. benthamscience.commdpi.com Their utility stems from their role as key intermediates in the synthesis of more complex organosilicon compounds and materials. researchgate.net In academia, the study of aryltrichlorosilanes contributes to a deeper understanding of reaction mechanisms and the fundamental principles of organosilicon chemistry. researchgate.net The collaboration between academia and industry has been crucial in this field, with academic research often laying the groundwork for industrial applications. davidmgiltner.comnih.govfrontiersin.org This synergy helps to translate fundamental research into practical solutions and innovative products. researchgate.netdavidmgiltner.com

Industrially, aryltrichlorosilanes are precursors to a variety of materials. openaccessjournals.com For instance, they are used in the production of silicones, which have widespread applications as sealants, adhesives, and in medical devices. numberanalytics.com The direct process and hydrosilylation reactions are key industrial methods for forming silicon-carbon bonds, largely supplanting the earlier Grignard-based syntheses for large-scale production. gelest.com

Specific Research Focus on m-Chlorophenyltrichlorosilane within Contemporary Organosilicon Chemistry

Within the broader field of aryltrichlorosilanes, this compound has garnered specific research interest. Studies have explored its hydrolysis and condensation reactions, which are fundamental to the formation of polysiloxanes. mdpi.com The conditions of these reactions, such as solvent and acidity, have been shown to significantly influence the structure of the resulting products, which can range from cage-like structures to various isomers of cyclosiloxanes. mdpi.com This detailed research into the reactivity of this compound is crucial for controlling the properties of the resulting polymeric materials and for designing new materials with specific functionalities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Cl4Si B14087318 m-Chlorophenyltrichlorosilane CAS No. 2003-89-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2003-89-6

Molecular Formula

C6H4Cl4Si

Molecular Weight

246.0 g/mol

IUPAC Name

trichloro-(3-chlorophenyl)silane

InChI

InChI=1S/C6H4Cl4Si/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H

InChI Key

ZIILLBRFKOKOGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)[Si](Cl)(Cl)Cl

Origin of Product

United States

Physicochemical Properties of M Chlorophenyltrichlorosilane

The physicochemical properties of a compound are critical in determining its applications and behavior in chemical reactions. For m-chlorophenyltrichlorosilane, these properties dictate its handling, reactivity, and suitability for various synthetic procedures.

PropertyValue
Molecular Formula C₆H₄Cl₄Si
Molecular Weight 246.00 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 239 °C
Density 1.349 g/cm³
Refractive Index 1.547

Note: These values are representative and may vary slightly depending on the source and purity.

Chemical Reactivity and Transformation Pathways of M Chlorophenyltrichlorosilane

Hydrolysis and Condensation Reactions of m-Chlorophenyltrichlorosilane

The most fundamental reaction of this compound involves the hydrolysis of its silicon-chlorine (Si-Cl) bonds upon exposure to water. This process is typically rapid and exothermic, yielding silanetriols (m-ClC6H4Si(OH)3) and hydrochloric acid (HCl) as a byproduct. nih.gov The resulting silanetriols are generally unstable and readily undergo intermolecular condensation reactions, where silanol (B1196071) groups (Si-OH) react with each other to form siloxane (Si-O-Si) linkages, releasing water in the process. gelest.com

This hydrolysis-condensation sequence is the cornerstone for producing a variety of oligo- and polysiloxanes. gelest.com The reaction conditions, such as temperature, solvent, concentration of the silane (B1218182), and the concentration of the generated HCl, significantly influence the composition and structure of the final products. nih.gov For instance, studies on the hydrolysis-condensation of this compound in a water-acetone solution have shown that the yield and nature of the resulting m-chlorophenylcyclosiloxane compounds are dependent on the HCl concentration and reaction time. nih.gov At higher HCl concentrations, a more complex mixture of cyclic and oligomeric species can be observed, as evidenced by 29Si NMR spectroscopy which shows distinct signals corresponding to different siloxane environments. nih.gov

The general steps involved in the reaction of trifunctional silanes like this compound are:

Hydrolysis: The three chloro groups are replaced by hydroxyl groups to form a silanetriol. gelest.com

Condensation: The silanetriol molecules condense to form dimers, oligomers, and polymers. gelest.com

Hydrogen Bonding: Intermediate oligomers can hydrogen bond with other silanol groups. gelest.com

Covalent Bond Formation: During drying or curing, a stable, cross-linked covalent network is formed with the elimination of water. gelest.com

Following the initial hydrolysis, the resulting m-chlorophenylsilanetriol undergoes a series of condensation steps. Due to its three functional groups, it can form not just linear chains but also branched and cross-linked structures. The mechanism begins with the condensation of two silanetriol molecules to form a disiloxane, which still contains reactive silanol groups. This process continues, leading to the formation of linear oligomers, cyclic structures (such as cyclotrisiloxanes and cyclotetrasiloxanes), and eventually a highly cross-linked polyhedral network. nih.gov

The formation of specific oligomers is a complex process influenced by reaction kinetics and thermodynamics. In the case of arytrichlorosilanes, the self-generated HCl from hydrolysis catalyzes the condensation reactions. nih.gov Mass spectrometry and NMR studies of the reaction mixture for similar aryltrichlorosilanes have identified various intermediates and products, confirming the stepwise nature of the oligomerization and the formation of cyclic species as major products under certain conditions. nih.gov The steric bulk of the m-chlorophenyl group influences the arrangement of the siloxane backbone, favoring the formation of specific cyclic or cage-like structures.

Acid Catalysis: Protonic acids (like the in-situ generated HCl) or Lewis acids can accelerate the condensation rate. Acid catalysis generally promotes the formation of cyclic siloxanes. nih.gov

Base Catalysis: Bases can also catalyze the condensation of silanols. These are often used in the curing of silicone resins.

Metal-Based Catalysts: Organometallic compounds, particularly those based on tin, have historically been used, though their use is now restricted due to environmental concerns. researchgate.net Modern systems may include other metal catalysts that can influence the cross-linking of organosilicon polymers. researchgate.netedm.gv.at

The choice of catalyst can be critical for achieving desired material properties. For example, redox-active catalysts have emerged as a way to modulate polymerization, offering the potential for "on-off" kinetic control and the creation of advanced block copolymers, although their specific application to this compound is not widely documented. tennessee.edu

The trifunctionality of this compound is key to its ability to form rigid, three-dimensional organosiloxane resins. When subjected to controlled hydrolysis and condensation, the monomer units build a highly cross-linked network. google.com This process contrasts with the hydrolysis of difunctional silanes (R2SiCl2), which primarily form linear polymers or simple rings.

The production of these resins involves careful management of the hydrolysis and condensation steps to avoid uncontrolled gelation. google.com Often, this compound may be co-hydrolyzed with other organochlorosilanes (such as dichlorosilanes or other trichlorosilanes) to modify the properties of the final resin. This allows for fine-tuning of characteristics like hardness, thermal stability, and flexibility. The resulting resins are part of a class of materials known for their high-temperature stability and insulating properties. google.com

Table 1: Products from Hydrolysis and Condensation of this compound

Product Type General Structure Formation Conditions Key Characteristics
Silanetriol m-ClC₆H₄Si(OH)₃ Initial hydrolysis product Unstable, reactive intermediate
Cyclic Oligomers [m-ClC₆H₄SiO₁.₅]ₙ Acid-catalyzed condensation in solution nih.gov Discrete molecules (e.g., n=3, 4), soluble
Linear/Branched Oligomers HO-[Si(m-ClC₆H₄)O]ₙ-H Early stages of condensation Precursors to larger polymers
Cross-linked Resins [m-ClC₆H₄SiO₁.₅]ₓ Controlled hydrolysis/polycondensation google.com Rigid, 3D network, thermosetting

Functional Group Transformations on the Chlorophenyl Moiety

Beyond the chemistry of the silicon center, the m-chlorophenyl group provides a platform for further synthetic modifications. These transformations allow for the incorporation of the silicon-containing moiety into more complex molecular architectures, with the key challenge often being the preservation of the sensitive Si-Cl bonds during the reaction.

The carbon-chlorine bond on the aromatic ring can participate in metal-catalyzed cross-coupling reactions. These reactions are a powerful tool for forming carbon-carbon or carbon-heteroatom bonds. wikipedia.org Reactions like the Suzuki, Hiyama, or Negishi couplings could theoretically be applied to this compound to replace the chlorine atom with an aryl, vinyl, or alkyl group.

The general mechanism for a palladium-catalyzed cross-coupling reaction involves a catalytic cycle:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-chlorine bond of the this compound. nih.gov

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. nih.gov

Reductive Elimination: The two organic fragments on the palladium complex are eliminated to form the new C-C bond, regenerating the palladium(0) catalyst. nih.gov

The success of such a reaction would depend on finding conditions that are compatible with the trichlorosilyl (B107488) group, which is susceptible to nucleophiles and bases often used in these couplings. The reactivity of the aryl chloride is generally lower than that of aryl bromides or iodides, often requiring more active catalysts or harsher conditions.

Table 2: Potential Cross-Coupling Reactions of this compound

Reaction Name Coupling Partner Catalyst System (Typical) Resulting Bond
Suzuki Coupling Arylboronic acid/ester Pd(0) complex + Base C(sp²)-C(sp²)
Hiyama Coupling Organosilane Pd(0) complex + Fluoride source organic-chemistry.org C(sp²)-C(sp²), C(sp²)-C(sp³)
Negishi Coupling Organozinc reagent Pd(0) or Ni(0) complex organic-chemistry.org C(sp²)-C(sp²), C(sp²)-C(sp³)
Buchwald-Hartwig Amination Amine Pd(0) complex + Base C(sp²)-N

Modifying the aromatic ring via electrophilic or nucleophilic aromatic substitution while keeping the Si-Cl bonds intact presents a significant synthetic challenge.

Nucleophilic Aromatic Substitution (NAS): The presence of two electron-withdrawing groups (the chloro atom and the trichlorosilyl group) on the phenyl ring makes it highly electron-deficient. This electronic property should facilitate nucleophilic aromatic substitution. masterorganicchemistry.com A strong nucleophile could attack the ring, displacing the chlorine atom. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing substituents. masterorganicchemistry.comyoutube.com The trichlorosilyl group, particularly at the meta position, would contribute to this stabilization. However, the nucleophiles used in NAS are often basic, which could readily react with the Si-Cl bonds.

Electrophilic Aromatic Substitution (EAS): Conversely, electrophilic aromatic substitution on the this compound ring is expected to be very difficult. Both the chlorine atom and the trichlorosilyl group are deactivating and direct incoming electrophiles to the ortho and para positions relative to themselves. nih.gov The strong deactivating nature of these groups makes the aromatic ring a poor nucleophile, thus requiring harsh reaction conditions (e.g., strong Lewis acids and high temperatures) for reactions like nitration or halogenation to occur. nih.gov These harsh conditions are often incompatible with the hydrolytically sensitive Si-Cl bonds, making selective EAS on the ring while preserving the silyl (B83357) group highly improbable.

Derivatization via Aromatic Ring Functionalization

The aromatic ring of this compound, while influenced by the electron-withdrawing nature of both the chloro and trichlorosilyl substituents, can undergo functionalization reactions. These reactions, however, are less common compared to the transformations involving the Si-Cl bonds. The primary challenge lies in the deactivating effect of the substituents, which makes electrophilic aromatic substitution more difficult.

Despite these challenges, specific functionalization reactions can be envisioned, drawing parallels with the chemistry of other substituted chlorobenzenes and phenylsilanes. These potential transformations would likely require forcing conditions or specialized catalytic systems to overcome the deactivation of the ring.

Potential Aromatic Ring Functionalization Reactions:

Reaction TypeReagents and ConditionsExpected Outcome
Nitration Concentrated HNO₃ / H₂SO₄Introduction of a nitro (-NO₂) group onto the aromatic ring. The directing effects of the existing substituents would favor substitution at the positions ortho and para to the chloro group, and meta to the trichlorosilyl group.
Halogenation Halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃)Addition of another halogen atom to the aromatic ring. Regioselectivity would be dictated by the combined directing effects of the chloro and trichlorosilyl groups.
Friedel-Crafts Alkylation/Acylation Alkyl/Acyl halide with a Lewis acid catalyst (e.g., AlCl₃)Introduction of an alkyl or acyl group. These reactions are generally difficult on highly deactivated rings.
Sulfonation Fuming H₂SO₄Introduction of a sulfonic acid (-SO₃H) group.

Reactivity of the Si-Cl Bonds in Advanced Organic Synthesis

The three silicon-chlorine (Si-Cl) bonds in this compound are the primary sites of its chemical reactivity. The silicon atom is highly electrophilic due to the polarization of these bonds, making it susceptible to nucleophilic attack. This reactivity is central to its application in advanced organic synthesis.

Silicon-Mediated Organic Transformations

The reactivity of the Si-Cl bonds allows this compound to serve as a precursor for various silicon-containing reagents, which in turn mediate a range of organic transformations. nih.gov The exceptional strength of the resulting silicon-oxygen and silicon-fluorine bonds is a key driving force in many of these reactions. nih.gov

One significant application is in cross-coupling reactions. While direct catalytic transformation of chlorosilanes can be challenging due to the strength of the Si-Cl bond, advancements have been made. researchgate.net For instance, palladium-catalyzed cross-coupling reactions of chlorosilanes with organoaluminum reagents have been developed for the selective formation of new carbon-silicon bonds. researchgate.net Furthermore, zinc-catalyzed nucleophilic substitution of chlorosilanes with organomagnesium reagents provides a route to a broad range of tetraorganosilanes. organic-chemistry.org

The trichlorosilyl group can also be transformed into other functional groups. For example, hydrolysis of the Si-Cl bonds leads to the formation of silanols, which can then undergo further reactions.

Examples of Silicon-Mediated Transformations:

TransformationDescription
Cross-Coupling Reactions The Si-Cl bonds can be substituted by various organic groups using transition metal catalysis, forming new C-Si bonds. researchgate.netorganic-chemistry.org
Reduction The Si-Cl bonds can be reduced to Si-H bonds using appropriate reducing agents, yielding hydrosilanes that are valuable in hydrosilylation reactions. organic-chemistry.org
Polymerization Precursor The trifunctional nature of this compound allows it to be used as a cross-linking agent or monomer in the synthesis of silicone polymers.

Ligand Exchange and Substitution Chemistry at Silicon

Ligand exchange, or substitution, at the silicon center is a fundamental aspect of the reactivity of this compound. chemguide.co.uklibretexts.org The chlorine atoms are good leaving groups and can be readily displaced by a variety of nucleophiles. This allows for the synthesis of a wide array of organosilicon compounds with tailored properties.

The reaction typically proceeds via a nucleophilic substitution mechanism at the silicon atom. The rate and extent of the substitution can be influenced by the nature of the incoming nucleophile, the solvent, and the reaction conditions. For instance, stronger nucleophiles will react more readily.

Common Ligand Exchange Reactions:

NucleophileProduct ClassGeneral Equation
Alcohols (ROH) AlkoxysilanesArSiCl₃ + 3 ROH → ArSi(OR)₃ + 3 HCl
Amines (R₂NH) AminosilanesArSiCl₃ + 3 R₂NH → ArSi(NR₂)₃ + 3 R₂NH₂Cl
Organometallic Reagents (R'MgX, R'Li) TetraorganosilanesArSiCl₃ + 3 R'MgX → ArSiR'₃ + 3 MgXCl
Water (H₂O) Silanols/SiloxanesArSiCl₃ + 3 H₂O → ArSi(OH)₃ + 3 HCl → (ArSiO₁.₅)n + 1.5n H₂O

Where Ar = m-chlorophenyl

These ligand exchange reactions are crucial for the preparation of diverse organosilicon derivatives from this compound, enabling its use in a multitude of applications. The ability to precisely control the substitution at the silicon center is a cornerstone of modern organosilicon chemistry. lkouniv.ac.inpageplace.de

Spectroscopic and Computational Analysis of M Chlorophenyltrichlorosilane and Its Derivatives

Advanced Spectroscopic Techniques for Structural and Mechanistic Studies

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring chemical reactions in real-time. nih.govmdpi.com It allows for the direct observation of reacting species within the reaction vessel, providing invaluable kinetic and mechanistic data without the need for sample extraction. nih.govbeilstein-journals.org This technique is particularly advantageous for studying polymerization reactions, where changes in monomer concentration can be tracked over time to determine reaction rates and conversion efficiencies. nih.gov

In the context of m-Chlorophenyltrichlorosilane, in-situ NMR can be employed to monitor its hydrolysis and subsequent polycondensation reactions. For instance, the disappearance of the Si-Cl signal and the appearance of Si-OH and Si-O-Si signals in the ²⁹Si NMR spectrum can provide direct evidence of the reaction progress. scienceopen.com Similarly, changes in the aromatic region of the ¹H NMR spectrum can offer insights into the environment of the m-chlorophenyl group as the reaction proceeds from monomer to oligomer and polymer. csic.es The ability to monitor these changes as they happen allows for a detailed understanding of the reaction mechanism, including the identification of transient intermediates and the influence of reaction conditions on the final product distribution. beilstein-journals.orgcsic.es

Key applications of in-situ NMR for this compound studies include:

Kinetic Analysis: Determining reaction rate constants by following the concentration changes of reactants and products. nih.gov

Mechanistic Elucidation: Identifying reaction intermediates and understanding the sequence of elementary steps. csic.es

Process Optimization: Real-time monitoring enables the fine-tuning of reaction parameters such as temperature, pressure, and catalyst concentration to achieve desired product specifications. beilstein-journals.org

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular "fingerprint" based on the characteristic vibrations of chemical bonds. nih.govnih.gov These methods are complementary, as IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. mt.comphotothermal.com

For this compound, IR and Raman spectroscopy are essential for confirming its molecular structure and analyzing the bonding characteristics. The spectra would exhibit characteristic bands corresponding to the vibrations of the C-Cl, Si-Cl, and C-H bonds, as well as the vibrations of the phenyl ring. For instance, the position of the C-H out-of-plane bending vibrations can help confirm the meta-substitution pattern on the aromatic ring. researchgate.net

During the hydrolysis and polycondensation of this compound, vibrational spectroscopy can track the chemical transformations. The disappearance of the strong Si-Cl stretching band and the appearance of broad O-H stretching bands (from silanol (B1196071) intermediates) and Si-O-Si stretching bands (from the polysilsesquioxane product) are key indicators of the reaction's progress. scienceopen.com The analysis of these spectra provides insights into the structure of the resulting oligomers and polymers. mt.com

Distinguishing between isomers, such as m-, o-, and p-Chlorophenyltrichlorosilane, is also possible with vibrational spectroscopy, as each isomer presents a unique spectral fingerprint due to differences in their symmetry and vibrational modes. researchgate.net

Table 1: Expected Vibrational Modes for this compound This table is illustrative and based on general knowledge of functional group frequencies. Actual frequencies may vary.

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Si-Cl Stretching 450 - 650 IR, Raman
C-Cl Stretching 600 - 800 IR, Raman
Phenyl Ring C=C Stretching 1400 - 1600 IR, Raman
Phenyl Ring C-H Stretching 3000 - 3100 IR, Raman

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structure of molecules by measuring their mass-to-charge ratio (m/z). hacettepe.edu.tr For the analysis of oligomeric and polymeric materials derived from this compound, MS provides crucial information about the distribution of molecular weights, the structure of repeating units, and the nature of end groups. mdpi.comnih.gov

Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the oligomeric ions, providing detailed structural information about the connectivity of the monomer units and the presence of any side-products or structural defects. researchgate.net This level of detail is critical for understanding the polymerization mechanism and for correlating the polymer structure with its macroscopic properties.

For instance, the hydrolysis of this compound can lead to the formation of a prepolymer, which is then subjected to anionic polymerization to yield high molecular weight ladder poly-m-chlorophenylsilsesquioxanes. scienceopen.com Gel Permeation Chromatography (GPC), often coupled with a mass spectrometer, can be used to determine the weight-average molecular weight (Mw) and number-average molecular weight (Mn) of these polymers. scienceopen.com

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling have become essential tools for complementing experimental studies by providing detailed insights into molecular properties and reaction mechanisms at the atomic level. rsdjournal.orgrsc.org

Density Functional Theory (DFT) is a computational quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile tool in chemistry for predicting a wide range of molecular properties, including geometries, energies, reaction mechanisms, and spectroscopic parameters. nih.govresearchgate.net

For this compound, DFT calculations can be used to:

Optimize the molecular geometry: Predicting bond lengths, bond angles, and dihedral angles with high accuracy.

Calculate vibrational frequencies: The calculated IR and Raman spectra can be compared with experimental data to aid in the assignment of vibrational modes. mdpi.com

Determine electronic properties: DFT provides information about the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These properties are crucial for understanding the molecule's reactivity. researchgate.net For example, the electrophilicity and nucleophilicity of different sites in the molecule can be predicted, offering insights into its reaction mechanisms. researchgate.net

Predict NMR chemical shifts: Theoretical calculations of NMR chemical shifts can assist in the interpretation of experimental spectra. rsc.org

Investigate reaction pathways: DFT can be used to map out the potential energy surface for the hydrolysis and condensation reactions of this compound, identifying transition states and calculating activation energies. rsc.org This information is vital for understanding the reaction kinetics and mechanism.

Studies on similar substituted silabenzene and benzene (B151609) structures have shown that the incorporation of a silicon atom and various substituents significantly influences the electronic properties, such as HOMO-LUMO gaps and reactivity indices. researchgate.net Such computational studies on this compound would provide a deeper understanding of its chemical behavior.

Table 2: Representative Calculated Properties of this compound using DFT This table presents hypothetical but realistic data that would be obtained from DFT calculations.

Property Calculated Value
Dipole Moment ~2.5 D
HOMO Energy ~-9.5 eV
LUMO Energy ~-1.2 eV

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamics and thermodynamics of material formation processes, such as polymerization. rsc.org

In the context of this compound, MD simulations can be used to model the polycondensation process and the subsequent formation of polysilsesquioxane materials. These simulations can offer insights into:

Polymer chain growth and conformation: Visualizing how individual monomer units add to the growing polymer chain and how the chain folds and arranges itself in space.

The role of the solvent: Understanding how solvent molecules interact with the reactants and the growing polymer, influencing the reaction rate and the final polymer structure.

The formation of network structures: In the case of trifunctional monomers like this compound, MD simulations can model the cross-linking process and the formation of three-dimensional network structures.

Material properties: By simulating the bulk material, MD can be used to predict macroscopic properties such as density, glass transition temperature, and mechanical properties.

For example, MD simulations have been successfully used to model the polymerization of polydimethylsiloxane (B3030410) (PDMS) through condensation reactions, providing insights into the reaction progress and the structure of the final polymer network. mdpi.com A similar approach could be applied to the polymerization of this compound to gain a deeper understanding of the formation of poly(m-chlorophenylsilsesquioxane) materials. scienceopen.com

Prediction of Spectroscopic Signatures and Conformational Analysis

The prediction of spectroscopic signatures and the conformational analysis of this compound are heavily reliant on computational chemistry methods. In the absence of extensive experimental studies specifically targeting this isomer, Density Functional Theory (DFT) calculations serve as a powerful tool for elucidating its molecular structure, vibrational properties, and spectroscopic characteristics. Methodologies such as the B3LYP functional combined with a comprehensive basis set like 6-311++G(d,p) are commonly employed for such analyses, providing a balance of accuracy and computational efficiency. researchgate.net

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation of the trichlorosilyl (B107488) (-SiCl₃) group around the C-Si bond. The energy barrier for this rotation is generally low in phenyltrichlorosilanes, suggesting that at room temperature, multiple conformations may be accessible.

Computational studies on related phenyltrichlorosilane (B1630512) derivatives indicate that the most stable conformer is typically one where the substituents on the phenyl ring and the silicon tetrachloride group are staggered to minimize steric hindrance. For this compound, the potential energy surface is expected to be relatively flat, with small energy differences between various rotational isomers. The two most likely low-energy conformations would involve the staggering of the C-Cl bond on the phenyl ring with respect to the Si-Cl bonds. However, due to the meta-substitution pattern, the electronic effects of the chlorine atom on the rotational barrier of the -SiCl₃ group are expected to be less pronounced compared to the ortho- or para-isomers.

Prediction of Vibrational Spectra (IR and Raman)

The vibrational spectra (Infrared and Raman) of this compound can be predicted with a high degree of confidence using DFT calculations. The calculated frequencies, after applying appropriate scaling factors to account for anharmonicity and basis set limitations, can be used to assign the fundamental vibrational modes.

The predicted spectra are expected to be a superposition of the characteristic modes of the 1,3-disubstituted benzene ring and the trichlorosilyl group. Key predicted vibrational bands are detailed in the table below.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretching3100 - 3000MediumStrong
Aromatic C=C Stretching1600 - 1450Medium to StrongMedium to Strong
C-Cl Stretching800 - 600StrongMedium
Si-Cl Asymmetric Stretching650 - 550StrongMedium
Si-Cl Symmetric Stretching550 - 450MediumStrong
Phenyl Ring Bending (out-of-plane)900 - 700StrongWeak

The substitution pattern on the benzene ring will influence the exact position and intensity of these bands. The meta-substitution is expected to produce a characteristic pattern in the fingerprint region of the IR spectrum, particularly in the C-H out-of-plane bending modes.

Prediction of Nuclear Magnetic Resonance (NMR) Spectra

The ¹H and ¹³C NMR chemical shifts of this compound can also be predicted using computational methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework.

¹H NMR Spectrum: The aromatic protons of the phenyl ring are expected to appear in the range of 7.0-8.0 ppm. Due to the electronegativity of both the chlorine atom and the trichlorosilyl group, all aromatic protons will be deshielded compared to benzene. The meta-substitution pattern will lead to a complex splitting pattern, with four distinct signals for the aromatic protons.

¹³C NMR Spectrum: The predicted ¹³C NMR spectrum will show six signals for the aromatic carbons and one for the silicon-bound carbon. The chemical shifts will be influenced by the inductive effects and, to a lesser extent, the resonance effects of the substituents. The carbon atom directly attached to the silicon (C-Si) and the carbon atom bonded to the chlorine (C-Cl) are expected to be the most deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift Range (ppm)
C-Si135 - 145
C-Cl130 - 140
Aromatic CH125 - 135

It is important to note that these predicted values are based on theoretical models and established trends from related compounds. Experimental verification would be necessary for definitive assignments.

Applications in Advanced Materials Science and Engineering

Precursor for High-Performance Polysiloxane Materials

Polysiloxanes are a class of polymers known for their excellent thermal stability, chemical resistance, and dielectric properties, owing to their inorganic siloxane backbone (-Si-O-). The incorporation of m-Chlorophenyltrichlorosilane into polysiloxane structures introduces specific functionalities that enhance their performance characteristics for demanding applications.

The inclusion of this compound in polymer matrices can significantly improve the thermal stability and chemical resistance of the resulting composites. atlasfibre.com The chlorophenyl group contributes to the rigidity and aromatic character of the polymer backbone, which in turn enhances its resistance to high temperatures and harsh chemical environments. researchgate.netsemanticscholar.org

When used as a crosslinking agent, the trichlorosilyl (B107488) group of this compound reacts with moisture or other functional groups within the polymer matrix to form a dense, three-dimensional network. This crosslinked structure restricts the movement of polymer chains, leading to a higher glass transition temperature and improved mechanical properties at elevated temperatures. mdpi.com The resulting composites exhibit reduced swelling and degradation when exposed to solvents, acids, and bases, making them suitable for applications in aerospace, automotive, and industrial settings where durability is paramount. atlasfibre.comdtu.dk

Key Research Findings on Thermally Stable Composites:

Property EnhancedMechanism of ImprovementResulting Characteristic
Thermal StabilityIncorporation of aromatic chlorophenyl groups and crosslinking via the trichlorosilyl group. mdpi.comIncreased glass transition temperature and decomposition temperature. mdpi.com
Chemical ResistanceFormation of a dense, crosslinked polysiloxane network. dtu.dkReduced swelling and degradation in the presence of chemicals. atlasfibre.com
Mechanical StrengthEnhanced interfacial adhesion between the polymer matrix and fillers. Superior performance under mechanical stress at high temperatures. researchgate.net

The unique electronic and optical properties of the chlorophenyl group make this compound a valuable monomer for the synthesis of functional polymers used in electronic and optical devices. routledge.commdpi.com These polymers can be engineered to possess specific refractive indices, dielectric constants, and charge-transporting capabilities. 20.210.105nih.gov

In the realm of electronics, polysiloxanes derived from this compound can serve as dielectric layers in capacitors and insulators in microelectronic components. The low polarity of the siloxane backbone combined with the tunable electronic nature of the chlorophenyl group allows for the creation of materials with low dielectric loss and high breakdown strength. 20.210.105

For optical applications, the incorporation of this compound can be used to modify the refractive index of polymers for applications such as waveguides, anti-reflective coatings, and optical adhesives. routledge.com The ability to precisely control the polymer composition allows for the fine-tuning of its optical properties to meet the specific requirements of the device. mdpi.com

This compound plays a crucial role in the formation of hybrid organic-inorganic polymer networks, materials that combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). mdpi.comnih.gov The trichlorosilyl group can undergo hydrolysis and condensation reactions to form a rigid inorganic siloxane network, while the organic chlorophenyl group can be integrated into or interact with an organic polymer matrix. mdpi.com

This dual functionality allows this compound to act as a molecular bridge, covalently linking organic and inorganic phases to create a true nanocomposite material. mdpi.com These hybrid networks exhibit enhanced mechanical properties, thermal stability, and barrier properties compared to their individual components. They find applications in areas such as scratch-resistant coatings, high-performance adhesives, and dental restoratives.

Surface Modification and Coating Technologies

The reactivity of the trichlorosilyl group makes this compound an effective agent for the surface modification of various substrates, including glass, silicon wafers, and metals. mdpi.comarci.res.in This modification can be used to alter the surface energy, adhesion properties, and chemical reactivity of the material. researchgate.netsciopen.com

This compound can be used to form self-assembled monolayers (SAMs) on hydroxylated surfaces. gelest.com The trichlorosilyl groups react with the surface hydroxyl groups to form strong, covalent Si-O-substrate bonds. gelest.com The molecules then self-organize into a densely packed, ordered monolayer, with the chlorophenyl groups oriented away from the surface.

The formation of these SAMs can dramatically alter the surface properties of the substrate. For instance, the hydrophobic nature of the chlorophenyl group can be used to create water-repellent surfaces. researchgate.net The ability to form a uniform, thin layer with controlled chemical functionality is critical for applications in microelectronics, sensors, and biomedical devices. gelest.comossila.com A common method to achieve a uniform monolayer is through vapor deposition in a desiccator under vacuum. researchgate.net

Key Aspects of SAM Formation with this compound:

FeatureDescription
Anchoring Group The trichlorosilyl group covalently bonds to surface hydroxyl groups. gelest.com
Backbone The silane (B1218182) molecules form a crosslinked siloxane network. gelest.com
Terminal Group The chlorophenyl group forms the outer surface of the monolayer.
Driving Force Spontaneous organization driven by chemical and physical forces. gelest.comossila.com
Applications Creating hydrophobic surfaces, controlling cell adhesion, and fabricating electronic devices. ossila.comnih.gov

The ability to precisely control surface chemistry using this compound is crucial for adhesion and interface engineering. researchgate.net By modifying a surface with a SAM of this compound, its wettability and surface energy can be tailored to promote or prevent adhesion to other materials. nih.gov

For example, in composite materials, treating reinforcing fibers with this compound can improve their adhesion to the polymer matrix, leading to a stronger and more durable composite. The chlorophenyl groups at the surface can interact favorably with the polymer, creating a strong interfacial bond. nih.gov Conversely, in applications where non-stick properties are desired, the low surface energy of a chlorophenyl-terminated SAM can be utilized.

Advanced Protective Coatings and Thin Films

The trifunctional nature of this compound makes it a versatile precursor for the formation of advanced coatings and thin films through surface modification. The core of its utility lies in the reactivity of its trichlorosilyl group with hydroxylated surfaces, such as those found on silicon wafers, glass, and various metal oxides. This reaction forms robust, covalent silicon-oxygen bonds that anchor the molecule to the substrate wikipedia.org.

The process typically involves the hydrolysis of the Si-Cl bonds upon contact with surface moisture or hydroxyl groups, followed by a condensation reaction with adjacent molecules. This creates a highly cross-linked, two-dimensional polysiloxane network on the substrate surface. This network forms a durable and stable thin film whose properties are largely dictated by the pendant m-chlorophenyl group.

A highly controlled method for creating these films is through the formation of Self-Assembled Monolayers (SAMs). In this process, molecules spontaneously adsorb onto a surface from either a liquid or vapor phase and organize into an ordered, single-molecule-thick layer wikipedia.orguni-tuebingen.de. The trichlorosilyl group acts as the anchor, ensuring strong chemisorption and stability far greater than that of physisorbed films wikipedia.org.

The m-chlorophenyl group is critical in defining the functionality of the resulting coating. Its key contributions include:

Hydrophobicity: The aromatic phenyl ring imparts a nonpolar, hydrophobic character to the surface.

Thermal and Chemical Stability: The inherent stability of the aromatic ring and the strong Si-O backbone contribute to the coating's resistance to thermal degradation and chemical attack.

Modified Electronic Properties: The presence of an electron-withdrawing chlorine atom on the phenyl ring alters the surface energy and electronic characteristics of the film nih.gov.

A notable application of such arylsiloxane films is in advanced nanolithography. Research has demonstrated that surfaces modified with these agents can be patterned using deep-UV radiation. The radiation selectively removes or alters the organic layer, creating a chemical template of varying surface energies that can precisely direct the self-assembly of block copolymers into desired nanostructures aip.org. This highlights the use of this compound in fabricating complex, functional thin films for the electronics industry.

FeatureUnmodified Hydroxylated SurfaceSurface Modified with this compound
Primary Surface Chemistry -OH (Hydroxyl) groups-Si-O-Substrate bonds with pendant m-chlorophenyl groups
Wettability HydrophilicHydrophobic
Thermal Stability Dependent on substrateEnhanced due to stable aromatic rings and siloxane network
Functionality High surface energy, reactiveLow surface energy, protective barrier, tailorable electronic properties nih.gov

Role in Catalysis and Separation Technologies

Beyond surface coatings, this compound serves as a critical component in functionalizing materials for catalysis and separation technologies. Its bifunctional character—a reactive silyl (B83357) group and a modifiable aromatic ring—allows it to act as a molecular bridge between a solid support and a functional active site.

Immobilization of Catalytically Active Sites

A significant challenge in chemical synthesis is the separation of homogeneous catalysts from reaction products. Immobilizing these catalysts onto a solid, insoluble support transforms them into heterogeneous systems, which are easily recoverable and reusable mdpi.com. This compound is an effective linker for this purpose.

The process begins with the covalent grafting of the silane onto a high-surface-area support, most commonly mesoporous silica (B1680970) (e.g., MCM-41, SBA-15) or other metal oxides nih.govrsc.org. These supports are rich in surface silanol (B1196071) (Si-OH) groups that readily react with the trichlorosilyl anchor of the silane, resulting in a surface decorated with m-chlorophenyl groups uq.edu.au.

Once the support is functionalized, the pendant m-chlorophenyl ring serves as a platform for attaching catalytically active species. This can be achieved in several ways:

Direct Interaction: The aromatic ring can stabilize metal nanoparticles (e.g., Palladium, Gold, Platinum) through π-d orbital interactions, effectively anchoring them to the support nih.gov.

Post-Functionalization: The phenyl ring can undergo further chemical reactions, such as nitration and subsequent reduction to an amine group (-NH₂). This amine can then act as a ligand, chelating a metal ion to create a "single-site" heterogeneous catalyst nih.gov.

The linker's structure is not merely passive; it defines the microenvironment of the catalytic center. The rigidity of the phenyl group provides defined spacing, while the electronic effect of the chlorine atom can modulate the electron density of the attached metal center, thereby influencing its catalytic activity and selectivity.

StepDescriptionKey ReactantsResulting Surface
1. Support Functionalization Grafting the linker onto a solid support.This compound, Silica Support (SiO₂)Silica surface covered with pendant m-chlorophenyl groups.
2. Ring Activation (Example) Nitration of the phenyl ring followed by reduction.HNO₃/H₂SO₄, then H₂/PdSurface with aminophenyl groups ready for coordination.
3. Catalyst Anchoring Coordination of a metal precursor to the activated linker.Metal-ligand complex (e.g., PdCl₂(CH₃CN)₂)Immobilized metal catalyst on a solid support.

Membrane Development for Selective Separations

The efficiency of membrane-based separation technologies hinges on controlling the permeation of specific molecules while blocking others nih.govresearchgate.net. Surface modification is a key strategy for tuning the selectivity and flux of a membrane mdpi.comuni-due.de. This compound can be used to functionalize membrane surfaces, thereby altering their separation performance.

This modification is typically applied to membranes that possess surface hydroxyl groups, such as those made from ceramics (alumina, titania) or certain polymers. The silane is grafted onto the surface, often via chemical vapor deposition (CVD) or a liquid-phase treatment, creating a thin, functional layer mdpi.comnih.gov.

The introduction of the m-chlorophenyl group has a significant impact on the membrane's properties:

Pore Size Modification: The presence of bulky, rigid phenyl groups within the membrane's pores can alter their effective diameter. Research on related phenyl-functionalized silanes has shown they can create larger average pore sizes compared to smaller alkylsilanes, which can be leveraged to enhance permeance for specific molecules in gas separation or nanofiltration mdpi.com.

Surface Energy and Selectivity: The hydrophobic nature of the chlorophenyl group changes the membrane's surface chemistry. This is critical in separations where the transport mechanism relies on the relative solubility and diffusivity of components in the membrane. For example, in gas separations like CO₂/CH₄, modifying the surface polarity can preferentially enhance the transport of one gas over the other rsc.orgmsrjournal.com. Similarly, in pervaporation, a hydrophobic surface layer can be used to selectively separate organic compounds from aqueous solutions.

By carefully controlling the density of the grafted silane, a precise tuning of the membrane's separation characteristics can be achieved, leading to the development of high-performance membranes for specific industrial applications.

PropertyUnmodified Porous MembraneMembrane Modified with this compound
Surface Polarity Generally polar/hydrophilic (if ceramic/cellulosic)Nonpolar/Hydrophobic
Governing Transport Factor Primarily molecular sieving by pore sizeCombination of size exclusion and surface chemical interactions (solubility/diffusivity) researchgate.netmdpi.com
Potential Application General filtrationSelective gas separation (e.g., H₂/CH₄, CO₂/N₂), Pervaporation of organics from water
Fouling Resistance Prone to fouling by polar molecules mdpi.comImproved resistance to aqueous fouling, but may be prone to fouling by nonpolar substances

Applications in Material Science and Organic Synthesis

Precursor to Silicone Polymers and Resins

As previously mentioned, the hydrolysis and condensation of this compound are fundamental to the production of silicone polymers and resins. richsilicone.com The incorporation of the m-chlorophenyl group can impart specific properties to the resulting polymer, such as improved thermal stability or altered solubility, compared to standard polydimethylsiloxanes. sbfchem.com

Surface Modification Agent

The reactivity of the trichlorosilyl (B107488) group allows this compound to be used as a surface modification agent. It can react with hydroxyl groups on the surface of various substrates (e.g., glass, silica) to form a covalently bonded monolayer. This can be used to alter the surface properties, such as hydrophobicity or adhesion.

Intermediate in the Synthesis of Functionalized Organosilanes

This compound serves as a key intermediate in the synthesis of more complex, functionalized organosilanes. rsc.org The chloro-substituent on the phenyl ring can be a site for further chemical modification, allowing for the introduction of other functional groups. These functionalized organosilanes can then be used as coupling agents, cross-linkers, or as building blocks for advanced materials. openmedicinalchemistryjournal.com

De Novo Synthetic Approaches to this compound

The de novo synthesis of this compound involves the formation of the silicon-carbon bond on a chlorobenzene (B131634) precursor. Various methodologies have been explored to achieve this transformation with high efficiency and selectivity.

Transition Metal-Catalyzed Aromatic Silanization Pathways

While the direct, high-temperature, copper-catalyzed reaction of chlorobenzene with silicon is a traditional industrial method, modern synthetic chemistry has been exploring milder, more selective transition metal-catalyzed routes. Palladium- and nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-Si bonds. For instance, the palladium-catalyzed cross-coupling of chlorosilanes with organoaluminum reagents has been reported, showcasing a method for selective methylation of various chlorosilanes. researchgate.net While specific examples for the direct synthesis of this compound using this method are not prevalent in the literature, the general principle suggests its potential applicability. The reaction would involve the coupling of a suitable organometallic derivative of m-dichlorobenzene with a silicon source like hexachlorodisilane (B81481) or trichlorosilane (B8805176) in the presence of a transition metal catalyst.

The challenge in these catalytic systems lies in controlling the regioselectivity and preventing side reactions, such as the formation of biphenyls or polysubstituted products. The choice of ligand, catalyst, and reaction conditions is critical in directing the reaction towards the desired m-isomer.

Regioselective Synthesis Strategies for Halogenated Aryltrichlorosilanes

The classical and most widely used method for the synthesis of aryltrichlorosilanes is the Grignard reaction. This involves the reaction of an arylmagnesium halide with silicon tetrachloride. For this compound, the synthesis would commence with the formation of the Grignard reagent from m-dichlorobenzene or 1-bromo-3-chlorobenzene, followed by its reaction with an excess of silicon tetrachloride.

The use of a large excess of silicon tetrachloride is crucial to minimize the formation of diaryldichlorosilanes and triarylmonochlorosilanes as byproducts. researchgate.net The reaction is typically carried out in an anhydrous etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Reactant 1Reactant 2SolventKey ConditionProduct
m-Chlorophenylmagnesium bromideSilicon Tetrachloride (excess)Diethyl etherAnhydrousThis compound

Another approach to achieve regioselectivity is through lithiation of the aryl halide followed by reaction with a silicon electrophile. For diaryl dichlorosilanes, a lithiation reaction was found to produce fewer by-products compared to the Grignard route. researchgate.net This strategy could potentially be adapted for the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

The traditional synthesis routes for organosilanes often involve stoichiometric reagents, harsh reaction conditions, and the generation of significant waste, running counter to the principles of green chemistry. The direct process, while atom-economical to some extent, requires high temperatures and produces a mixture of products, leading to energy-intensive separation processes.

The development of catalytic methods, as discussed in section 2.1.1, aligns with green chemistry principles by reducing the use of stoichiometric reagents and potentially enabling milder reaction conditions. The ideal green synthesis of this compound would involve a direct, solvent-free, and highly selective catalytic reaction between chlorobenzene and a silicon source.

Furthermore, the use of safer and more environmentally benign solvents is a key aspect of green chemistry. Research into replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives in the synthesis and purification of aryltrichlorosilanes is an ongoing area of interest. The lifecycle of the materials used, including the catalyst and any ligands, should also be considered, with a focus on recyclability and minimal environmental impact.

Elucidation of Reaction Mechanisms in this compound Formation

A thorough understanding of the reaction mechanisms is essential for optimizing synthetic routes, improving yields, and controlling product selectivity.

Kinetic and Thermodynamic Studies of Silane (B1218182) Formation

Kinetic and thermodynamic data for the synthesis of this compound are scarce in the public domain. However, studies on the synthesis of trichlorosilane and the dismutation of chlorosilanes provide valuable insights into the factors governing these reactions.

Thermodynamic calculations and experimental studies on the dismutation of trichlorosilane and dichlorosilane (B8785471) have been conducted to determine the equilibrium composition of the reaction mixture at various temperatures. mdpi.com These studies indicate that the reaction rates are highly dependent on the temperature and the nature of the substituents on the silicon atom. mdpi.com

For the direct synthesis of aryltrichlorosilanes, kinetic studies have shown that the reaction is complex and involves multiple steps, including the adsorption of reactants on the catalyst surface, surface reactions, and desorption of products. The reaction rate is influenced by factors such as temperature, pressure, and the composition of the catalyst. Kinetic models have been developed to describe the chlorosilane synthesis, which can be a starting point for understanding the formation of this compound. researchgate.net

The interplay between thermodynamics and kinetics is crucial, as reactions may yield non-equilibrium kinetic byproducts instead of the thermodynamically stable phase. nih.gov Understanding these factors can guide the selection of precursors and reaction parameters to favor the formation of the desired this compound.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is key to unraveling the detailed mechanism of a reaction. In the context of this compound synthesis, intermediates can be highly reactive and short-lived, making their isolation and characterization challenging.

In the Grignard route, the primary intermediate is the m-chlorophenylmagnesium halide. The reaction is believed to proceed through a nucleophilic attack of the carbanionic center of the Grignard reagent on the electrophilic silicon atom of silicon tetrachloride.

In the direct process, the mechanism is thought to involve the formation of silylene (SiCl2) or other reactive silicon species on the catalyst surface. These intermediates then react with the aryl halide. The surface of the catalyst plays a critical role in facilitating the reaction and stabilizing the intermediates.

Studies on the hydrolysis of aryltrichlorosilanes have identified various cyclic and cage-like siloxane intermediates. mdpi.commdpi.com While this pertains to the subsequent reactions of this compound, the techniques used, such as 29Si NMR spectroscopy and mass spectrometry, are also applicable to studying the formation of the parent silane itself. Advanced techniques, such as in-situ spectroscopic methods, are needed to probe the reaction mixture under actual reaction conditions to identify and characterize the fleeting intermediates in the synthesis of this compound.

Future Research Directions and Emerging Paradigms

Rational Design of Novel m-Chlorophenyltrichlorosilane Derivatives for Specific Applications

The rational design of new molecules is a cornerstone of modern chemistry, aiming to create compounds with specific, predictable properties. researchgate.netrsc.orgbath.ac.uk For this compound, this involves the strategic modification of its chemical structure to tailor its functionality for particular applications. The presence of the trichlorosilyl (B107488) group and the chloro-substituted phenyl ring offers multiple sites for chemical derivatization.

Future research will likely focus on the targeted synthesis of derivatives where the chloro and trichlorosilyl groups are substituted to impart desired characteristics. For instance, the silicon-carbon bond is a key feature of organosilicon compounds. wikipedia.org The reactivity of the Si-Cl bonds in the trichlorosilyl group with nucleophiles allows for the introduction of a wide array of organic functionalities. lkouniv.ac.in Classical nucleophilic substitution reactions using Grignard reagents or organolithium compounds are established methods for creating silicon-carbon bonds. lkouniv.ac.inresearchgate.net

Research Findings:

Substitution Reactions: The facile nature of nucleophilic substitution at the silicon center makes chlorosilanes like this compound excellent synthetic intermediates. lkouniv.ac.in The Si-Cl bonds can be readily cleaved by various nucleophiles to introduce new organic groups. lkouniv.ac.in

Grignard Reactions: The Grignard reaction has historically been a fundamental method for forming silicon-carbon bonds and was crucial in the initial development of organosilane chemistry. gelest.com The reaction of this compound with different Grignard reagents (R-MgX) would allow for the systematic introduction of various alkyl or aryl (R) groups, replacing one or more of the chlorine atoms on the silicon. The choice of solvent is critical, with tetrahydrofuran (B95107) (THF) often promoting faster reactions than diethyl ether. nih.gov

Hydrosilylation: While not directly applicable to this compound itself due to the absence of a Si-H bond, its derivatives containing Si-H bonds could undergo hydrosilylation. This reaction is a major industrial process for producing organosilicon compounds. researchgate.net

The rational design process would involve computational modeling to predict the properties of potential derivatives before their synthesis. By systematically altering the substituents, researchers can fine-tune properties such as thermal stability, reactivity, and compatibility with other materials, opening up applications in areas like advanced polymers and functional coatings.

Integration of Artificial Intelligence and Machine Learning in Organosilicon Chemistry Research

ML models can be trained on existing data from organosilicon chemistry to predict the properties of new, unsynthesized derivatives of this compound. nih.govrsc.org This predictive capability can significantly reduce the time and cost associated with experimental trial-and-error. mdpi.com

Research Findings:

Property Prediction: Machine learning algorithms like random forests and artificial neural networks can be developed to predict the physicochemical properties of chemicals. nih.gov For organosilicon compounds, traditional predictive models have sometimes failed, highlighting the need for more advanced techniques like ML. nih.gov

Reaction Optimization: AI can be used to predict reaction outcomes, including yields and selectivity, sometimes surpassing the accuracy of experienced chemists. mdpi.com This could be applied to optimize the synthesis of this compound derivatives.

Materials Design: A key challenge in materials science is understanding the link between a molecule's structure and its macroscopic properties. rsc.org ML techniques are being developed to model these relationships, which could guide the design of new polymers and materials derived from this compound. rsc.org For instance, ML models can be trained on data from molecular dynamics simulations to identify the optimal chemical structures for specific applications. udel.edu

The integration of AI and ML offers a powerful, data-driven approach to exploring the chemical space around this compound, enabling more efficient and targeted research. chemrxiv.org

Advancements in In-situ Characterization Techniques for Dynamic Reaction Studies

Understanding the mechanisms and kinetics of chemical reactions is crucial for optimizing synthesis and controlling product formation. In-situ characterization techniques, which monitor reactions in real-time, provide invaluable insights that are often missed by traditional analytical methods that only examine the start and end points. mdpi.com

For reactions involving this compound, such as its derivatization via Grignard reactions, in-situ spectroscopic techniques can be employed to follow the consumption of reactants and the formation of intermediates and products. nih.gov

Research Findings:

FTIR Spectroscopy: In-line Attenuated Total Reflectance (ATR) FTIR spectroscopy is a powerful tool for monitoring reactions involving organosilicon compounds. mdpi.comresearchgate.net It allows for the real-time, non-destructive analysis of complex reaction mixtures by tracking changes in the vibrational bands of functional groups. mdpi.com For example, the hydrolysis and condensation reactions of silanes can be followed by observing the disappearance of Si-O-Alkyl signals and the appearance of Si-O-Si bands. acs.org

Raman Spectroscopy: Surface-enhanced Raman scattering (SERS) is another technique that can provide real-time monitoring of reactions, even at very low concentrations. researchgate.net

Kinetic Studies: In-situ monitoring enables detailed kinetic studies. For example, the kinetics of Grignard reactions with chlorosilanes in THF have been investigated, revealing that the reactions are significantly faster than in diethyl ether. nih.gov Such studies can elucidate the roles of different species in the reaction mechanism. nih.gov

By applying these advanced in-situ techniques to reactions of this compound, researchers can gain a deeper understanding of the underlying reaction pathways, leading to improved synthetic protocols and better control over product outcomes.

Interdisciplinary Research at the Interface of Organosilicon Chemistry and Nanoscience

The convergence of organosilicon chemistry and nanoscience presents exciting opportunities for creating novel nanomaterials with tailored properties and functionalities. grafiati.com Organosilanes, including derivatives of this compound, can serve as versatile precursors for the synthesis of silica (B1680970) and silicon-based nanoparticles. rsc.organl.gov

The functional groups on the organosilane can be used to control the surface chemistry of the resulting nanoparticles, enabling their integration into a wide range of applications, from drug delivery to advanced composites. mdpi.comrsc.org

Research Findings:

Synthesis of Functionalized Nanoparticles: Organosilanes are widely used to synthesize organically modified silica (ORMOSIL) nanoparticles. mdpi.com These nanoparticles can be created through the self-condensation of a single organosilane or the co-condensation of multiple silanes. rsc.org A derivative of this compound could be used in such a process to incorporate chloro-phenyl groups throughout the nanoparticle structure.

Surface Modification: The "grafting to" method involves modifying the surface of pre-existing silica nanoparticles with organosilanes. mdpi.compreprints.org This allows for the precise control of the surface functionality.

Precursors for Silicon Nanoparticles: Organosilicon compounds are also investigated as precursors for the synthesis of silicon nanoparticles, often through high-temperature processes like pyrolysis. anl.gov Understanding the gas-phase chemistry of these precursors is key to controlling the properties of the resulting nanoparticles. anl.gov

By leveraging the unique chemistry of this compound and its derivatives, researchers can design and synthesize a new generation of functional nanomaterials. The ability to introduce specific organic groups via the phenyl ring and to control the inorganic silica or silicon core through the trichlorosilyl group makes this compound a valuable building block for advanced applications in nanoscience. researchgate.net

Q & A

Q. How to integrate computational modeling with experimental data for silane reaction mechanisms?

  • Methodological Answer: Perform density functional theory (DFT) calculations to map energy pathways for hydrolysis or condensation. Validate with kinetic isotope effects (KIEs) and isotopic labeling experiments. Use molecular dynamics (MD) simulations to predict interfacial behavior .

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